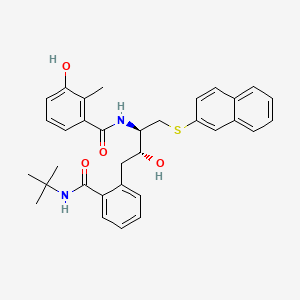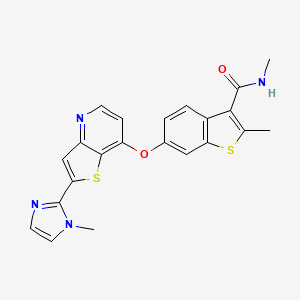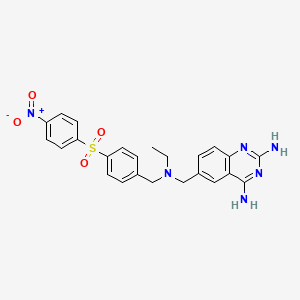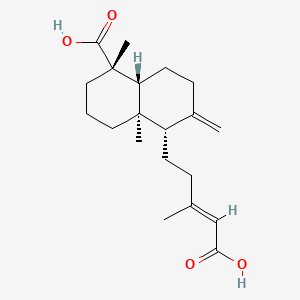
Alantolactone
Vue d'ensemble
Description
Alantolactone is a natural compound extracted from the Chinese traditional medicine Inula helenium L . It is a sesquiterpene lactone and is one of the major constituents of Inula helenium and Inula racemosa . It has many pharmacological activities such as anti-inflammatory, anti-asthma, anti-tumor, neuroprotective, and anti-allergic .
Synthesis Analysis
Alantolactone can be synthesized from the hexane extract of the whole plant Inula racemosa . A series of 17 novel thiol derivatives of alantolactone has been synthesized and evaluated as inhibitors of pro-inflammatory mediators .Molecular Structure Analysis
The molecular formula of Alantolactone is C15H20O2 . The molecular weight is 232.32 g/mol .Chemical Reactions Analysis
Alantolactone has been found to attenuate LPS-induced pro-inflammatory mediators in RAW264.7 macrophage cells .Physical And Chemical Properties Analysis
Alantolactone appears as a crystalline powder . Its density is approximately 1.0610 (rough estimate), and it has a melting point of 78-79°C . The boiling point is 275°C, and the flash point is 111.5°C .Applications De Recherche Scientifique
Cancer Treatment
Alantolactone has shown promise in the treatment of various cancers. Studies have demonstrated its ability to promote cell death and inhibit cell proliferation in triple-negative breast cancer cells by inducing reactive oxygen species (ROS) generation and subsequent ROS-dependent endoplasmic reticulum (ER) stress . Additionally, it has been found to induce apoptosis in liver cancer cells HepG2 by down-regulating ROS-mediated alpha serine/threonine-protein kinase (AKT) activation .
Anti-inflammatory Properties
Research indicates that Alantolactone possesses significant anti-inflammatory activities. This is particularly relevant in the context of chronic inflammation, which can lead to various diseases .
Antibacterial Activity
Alantolactone has been demonstrated to have antibacterial properties, which could be beneficial in developing new antibiotics or treatments for bacterial infections .
Antitumor Activity
In addition to its potential in cancer treatment, Alantolactone has potent antitumor activity. It targets IKKβ kinase activity and interrupts NF-κB/COX-2-mediated signaling cascades, which are crucial in glioblastoma .
Pharmacokinetics and Drug Potential
Recent studies have reviewed the pharmacokinetics of Alantolactone and its potential as a drug, discussing its pharmacological action and mechanism .
Antiproliferative Effects
Alantolactone’s antiproliferative effects are another area of interest, with implications for treating diseases characterized by abnormal cell growth .
Mécanisme D'action
Alantolactone, also known as helenine, is a natural compound extracted from the traditional Chinese medicinal plant Inula helenium L. It has been studied for its potential therapeutic effects in the treatment of various diseases .
Target of Action
Alantolactone’s primary targets include several cancer-associated signaling pathways and abnormal regulatory factors in cancer cells . It has been shown to bind directly to Aldo-keto reductase family 1 member C1 (AKR1C1), a protein that plays an important role in cancer cell proliferation and metastasis .
Mode of Action
Alantolactone interacts with its targets by inhibiting their activity. For instance, it acts as a specific inhibitor of AKR1C1, selectively inhibiting the activity of this enzyme . This interaction results in changes in the cell, such as a reduction in cell proliferation and an increase in apoptosis .
Biochemical Pathways
Alantolactone affects several biochemical pathways. It has been shown to suppress cell proliferation and promote apoptosis by inhibiting STAT3 feedback activation induced by Mitogen-activated protein kinase inhibitors (MAPKi) and downregulating the expression of downstream Oct4 and Sox2 . It also modulates ROS-mediated mitochondria-dependent pathways, leading to cell apoptosis .
Pharmacokinetics
These include combining Alantolactone with other herbs and using Alantolactone-entrapped nanostructured carriers .
Result of Action
The molecular and cellular effects of Alantolactone’s action include cytotoxic effects on various cancers, including liver cancer, colorectal cancer, and breast cancer . It suppresses cell proliferation and promotes apoptosis . It also inhibits the activation of STAT3 in a variety of tumor cells .
Action Environment
The action, efficacy, and stability of Alantolactone can be influenced by environmental factors. For instance, it has been shown that Alantolactone can exert dose-dependently cytotoxic effects on RKO human colon cancer cells . .
Safety and Hazards
Orientations Futures
Alantolactone has therapeutic potential in the treatment of various diseases . It has indicated cytotoxic effects on various cancers, including liver cancer, colorectal cancer, and breast cancer . Emerging studies have reported several promising strategies to enhance the oral bioavailability of Alantolactone, such as combining Alantolactone with other herbs and using Alantolactone-entrapped nanostructured carriers .
Propriétés
IUPAC Name |
(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYOCNNSUAQNS-AGNJHWRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877864 | |
| Record name | ALANTOLACTONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alantolactone | |
CAS RN |
546-43-0, 1407-14-3 | |
| Record name | (+)-Alantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alantolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alantolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ALANTOLACTONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Helenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [3aR-(3aα,5β,8aβ,9aα)]-3a,5,6,7,8,8a,9,9a-octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALANTOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7GSN5Q1M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)


![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)




